Nitriloacetic acid
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Overview
Description
Nitriloacetic acid, also known as tricyanomethane, is an organic compound with the chemical formula HC(CN)₃. It is a colorless liquid and a derivative of methane with three cyano groups. This compound is known for its high acidity, ranking as one of the most acidic carbon acids .
Preparation Methods
The synthesis of cyanoformic acid involves the reaction of sulfuric acid with sodium tricyanomethanide in water. This reaction can yield hydronium tricyanomethanide or (Z)-3-amino-2-cyano-3-hydroxyacrylamide, depending on the precise conditions .
Chemical Reactions Analysis
Nitriloacetic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details are limited.
Substitution: This compound can react with hydrochloric acid gas to yield 1-chloro-1-amino-2,2-dicyanoethylene and its tautomer.
Common Reagents and Conditions: Reactions typically involve strong acids like sulfuric acid and hydrochloric acid under controlled temperature conditions.
Major Products: The major products formed from these reactions include hydronium tricyanomethanide and (Z)-3-amino-2-cyano-3-hydroxyacrylamide.
Scientific Research Applications
Nitriloacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyanoformic acid involves its interaction with various molecular targets. In plants, it is involved in the detoxification of cyanide through the action of β-cyanoalanine synthase, which converts cyanide to β-cyanoalanine . This enzyme is crucial for maintaining cyanide homeostasis in plants.
Comparison with Similar Compounds
Nitriloacetic acid can be compared with other cyanocarbon compounds such as:
Ethyl cyanoformate: This compound is used as a cyanide source in organic synthesis and has applications in the preparation of N-substituted amidinoformic acid and ethyl-4-quinazoline-2-carboxylate.
Benzyl cyanoformate: Used in similar applications as ethyl cyanoformate, it is a reagent in organic synthesis.
This compound is unique due to its high acidity and stability at low temperatures, which distinguishes it from other cyanocarbon compounds .
Properties
CAS No. |
19270-07-6 |
---|---|
Molecular Formula |
C2HNO2 |
Molecular Weight |
71.03 g/mol |
IUPAC Name |
carbonocyanidic acid |
InChI |
InChI=1S/C2HNO2/c3-1-2(4)5/h(H,4,5) |
InChI Key |
HJMZMZRCABDKKV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=O)O |
Origin of Product |
United States |
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